13-(4-硝基苄基)-6,13-二氢-5H-吲哚[3,2-c]吖啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” has a molecular formula of C26H19N3O2 . It is a complex organic molecule with potential applications in various fields.
Synthesis Analysis
The synthesis of acridine derivatives, including “13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine”, involves various chemical reactions . The development of aza-acridine and other heteroatom-substituted acridine derivatives has been emphasized to broaden the applicability of acridine derivatives .Molecular Structure Analysis
The molecular structure of “13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is complex, with a molecular formula of C26H19N3O2 . The structure of acridine derivatives is critical to their function and potential applications .Chemical Reactions Analysis
Acridine derivatives, including “13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine”, have been actively researched for their chemical reactions . The reactivity of the sulfonyl group varies dramatically, which has been used extensively in medicinal chemistry, synthesis, and materials science .科学研究应用
吖啶衍生物及其性质
合成和结构分析: 类似于13-(4-硝基苄基)-6,13-二氢-5H-吲哚[3,2-c]吖啶的吖啶衍生物因其合成和结构性质而被广泛研究。例如,9-氯-1-甲基-7-苯基-5,6-二氢-13H-吲哚[3,2-c]吖啶已被制备并对其晶体结构进行了分析,表明其在材料科学和化学领域具有多种应用潜力 (Sridharan, Prasad, & Zeller, 2009).
潜在的抗肿瘤活性: 某些硝基吖啶衍生物,其结构与所讨论的化合物相似,已被研究其抗肿瘤特性。例如,1-硝基-9-/二甲氨基-丙氨基/-吖啶的二盐酸盐,称为C-283或“Ledaarin”,被用作抗肿瘤药物 (Kołodziejczyk & Arendt, 1975).
碳酸酐酶抑制: 含有吖啶磺酰胺/羧酰胺结构的化合物,其与13-(4-硝基苄基)-6,13-二氢-5H-吲哚[3,2-c]吖啶相似,已被合成并显示出对人碳酸酐酶的有效抑制作用,表明其潜在的治疗用途 (Aday et al., 2018).
用于阿尔茨海默病的乙酰胆碱酯酶抑制: 新型吖啶磺酰胺杂化化合物已被合成并评估为乙酰胆碱酯酶的有效抑制剂,表明其在治疗阿尔茨海默病中的潜在应用 (Ulus et al., 2018).
吖啶的遗传毒性: 对吖啶的遗传毒性的研究,包括与13-(4-硝基苄基)-6,13-二氢-5H-吲哚[3,2-c]吖啶类似的衍生物,已经揭示这些化合物通过嵌入与DNA紧密结合,并表现出包括抗菌、抗原生动物和抗癌特性在内的广泛生物活性 (Ferguson & Denny, 1991).
有机合成中的光物理性质: 在热激活延迟荧光发射体的合成中,研究吖啶和咔唑衍生的给电子体,包括与所讨论的化合物相似的给电子体,突出了这些化合物在有机电子和光子学领域的重要性 (Yoo, Song, & Lee, 2016).
作用机制
属性
IUPAC Name |
13-[(4-nitrophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-29(31)20-12-9-17(10-13-20)16-28-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)27-25(19)26(22)28/h1-10,12-13,15H,11,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWAVRDFSHSQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。